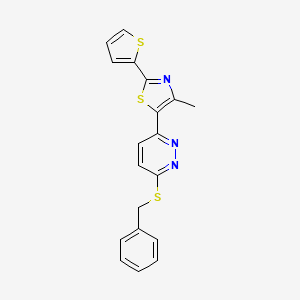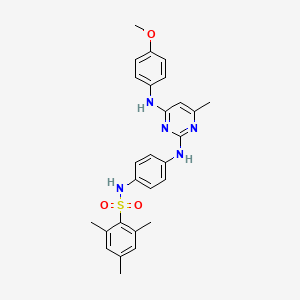![molecular formula C22H22N2O4 B11233274 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B11233274.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ホルミル-1H-インドール-1-イル)アセトアミドは、ベンゾジオキセピン環とインドール部分構造が縮合した複雑な有機化合物です。
合成方法
合成経路と反応条件
N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ホルミル-1H-インドール-1-イル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。
ベンゾジオキセピン環の形成: ベンゾジオキセピン環は、カテコールと適切なジハライドを塩基性条件下で環化反応させることで合成できます。
インドール部分構造の結合: インドール誘導体は別途合成し、アセトアミド基などの適切なリンカーを使用してベンゾジオキセピン環に結合させることができます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために合成経路を最適化することを含む可能性が高いです。これには、自動合成装置の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの精製技術が含まれる場合があります。
化学反応解析
反応の種類
N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ホルミル-1H-インドール-1-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その生物活性を変更する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤がよく使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。
主な生成物
これらの反応の主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学では、N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ホルミル-1H-インドール-1-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい反応経路の探索や新規化合物の開発が可能になります。
生物学
生物学研究では、この化合物は、低分子と生体高分子の相互作用を研究するために使用できます。その構造により、特定のタンパク質や核酸に結合できるため、生化学的アッセイで有用なツールになります。
医学
医薬品化学では、この化合物は、その潜在的な治療特性について調査されています。生物学的標的に相互作用する能力により、特に腫瘍学や神経学などの分野における医薬品開発の候補となる可能性があります。
産業
産業部門では、この化合物は、安定性や反応性の向上など、特定の特性を持つ新しい材料の開発に使用される可能性があります。また、特殊化学品の合成や医薬品製造の中間体としても使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions
Formation of Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of Indole Moiety: The indole derivative can be synthesized separately and then coupled with the benzodioxepin ring using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ホルミル-1H-インドール-1-イル)アセトアミドが効果を発揮するメカニズムは、分子標的との相互作用によって異なります。これらの標的には、酵素、受容体、その他のタンパク質が含まれる可能性があります。化合物の構造により、特定の結合部位に適合することができ、その標的の活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ヒドロキシ-1H-インドール-1-イル)アセトアミド
- N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-メチル-1H-インドール-1-イル)アセトアミド
独自性
類似の化合物と比較して、N-[1-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エチル]-2-(3-ホルミル-1H-インドール-1-イル)アセトアミドは、インドール部分構造にホルミル基が存在することが特徴です。この官能基は、化合物の反応性と生物学的標的との相互作用に大きく影響を与える可能性があり、さまざまな用途での有用性を高める可能性があります。
特性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H22N2O4/c1-15(16-7-8-20-21(11-16)28-10-4-9-27-20)23-22(26)13-24-12-17(14-25)18-5-2-3-6-19(18)24/h2-3,5-8,11-12,14-15H,4,9-10,13H2,1H3,(H,23,26) |
InChIキー |
FNBBLKCIDOPGRF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide](/img/structure/B11233193.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-chlorophenyl)propanamide](/img/structure/B11233199.png)
![2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11233214.png)
![2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11233218.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B11233220.png)

![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11233232.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11233236.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11233244.png)
![N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11233245.png)

![N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233270.png)
![N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11233273.png)
